molecular formula C16H13ClF3NO2 B027815 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline CAS No. 173676-54-5

4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

Cat. No.: B027815
CAS No.: 173676-54-5
M. Wt: 343.73 g/mol
InChI Key: BLTYAJPHEPYMJK-UHFFFAOYSA-N
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Description

4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C16H13ClF3NO2 and its molecular weight is 343.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline and its derivatives have been explored in various synthetic pathways. For instance, reactions of anilides with phenyliodine(III) bis(trifluoroacetate) in specific conditions can lead to the formation of acetyldiarylamines or hydroxylated products, depending on the nature of the acyl and phenyl groups involved (Itoh et al., 2002). Similarly, 4-substituted anilines have been shown to react and cyclize under certain conditions, leading to the formation of dihydroquinolines, a process which has implications in the synthesis of complex molecular structures like Virantmycin (Francis et al., 2004).

Photochemical Behavior and Charge Transfer

The photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, which can be related structurally to this compound, is highly dependent on the substituent in the N-aryl group. This dependency is attributed to the formation of a twisted intramolecular charge transfer state in certain conditions (Yang et al., 2004).

Material Science and Polymer Chemistry

In the realm of material science, specific derivatives of this compound have been used in the synthesis of polymeric films with fluorescent properties. These materials are synthesized using Schiff bases and exhibit photochromic mechanisms, including excited-state intramolecular proton-transfer processes (Buruianǎ et al., 2005).

Organic Synthesis

The compound has been utilized as a novel building block in the synthesis of complex molecular structures such as chromenoquinolinones, showcasing its versatility and reactivity in organic synthesis (Iaroshenko et al., 2011).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

As for future directions, “4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline” is currently being supplied by several manufacturers for use in pharmaceutical testing . The future directions of this compound would likely be determined by the results of these tests and the potential therapeutic applications discovered.

Properties

IUPAC Name

1-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-23-12-5-2-10(3-6-12)9-21-14-7-4-11(17)8-13(14)15(22)16(18,19)20/h2-8,21H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTYAJPHEPYMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454829
Record name 1-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173676-54-5
Record name 1-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 4-Chloro-2-trifluoroacetylaniline, hydrochloride hydrate (40.0 kg, 144 mol) in toluene (140 kg) and water (50 L) was added 30% NaOH (18 kg) to pH 7.0. After removing the aqueous phase, 4-methoxybenzyl alcohol (20 kg, 144 mol) and TsOH (1.0 kg, 5.3 mol) were added. The solution was heated to reflux and the water/toluene azeotrope (30 L) distilled. The solution was cooled to room temperature and washed with saturated brine (80 kg).
Quantity
40 kg
Type
reactant
Reaction Step One
Name
Quantity
18 kg
Type
reactant
Reaction Step One
Quantity
140 kg
Type
solvent
Reaction Step One
Name
Quantity
50 L
Type
solvent
Reaction Step One
Quantity
20 kg
Type
reactant
Reaction Step Two
Name
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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